molecular formula C11H11N3O2 B12699543 Benzamide, 2-hydroxy-5-(1H-imidazol-4-ylmethyl)- CAS No. 127182-75-6

Benzamide, 2-hydroxy-5-(1H-imidazol-4-ylmethyl)-

Cat. No.: B12699543
CAS No.: 127182-75-6
M. Wt: 217.22 g/mol
InChI Key: PCZBZLIVMVUXLV-UHFFFAOYSA-N
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Description

Benzamide, 2-hydroxy-5-(1H-imidazol-4-ylmethyl)- is a chemical compound that features a benzamide core substituted with a hydroxy group and an imidazole moiety The presence of the imidazole ring, a five-membered heterocyclic structure containing nitrogen atoms, imparts unique chemical and biological properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 2-hydroxy-5-(1H-imidazol-4-ylmethyl)- typically involves the formation of the imidazole ring followed by its attachment to the benzamide core. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of glyoxal with ammonia can form the imidazole ring, which can then be further functionalized to introduce the benzamide moiety .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis. Advanced techniques like continuous flow chemistry may also be employed to scale up the production while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions

Benzamide, 2-hydroxy-5-(1H-imidazol-4-ylmethyl)- can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the imidazole ring.

    Substitution: Nucleophiles such as amines or thiols can react with the benzamide moiety under basic conditions.

Major Products Formed

Scientific Research Applications

Benzamide, 2-hydroxy-5-(1H-imidazol-4-ylmethyl)- has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and infections.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of Benzamide, 2-hydroxy-5-(1H-imidazol-4-ylmethyl)- involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological macromolecules, influencing their activity. The compound may inhibit enzymes by binding to their active sites or modulate receptor functions by interacting with their binding domains .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzamide, 2-hydroxy-5-(1H-imidazol-4-ylmethyl)- is unique due to the presence of both the hydroxy group and the imidazole ring, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in different research fields, making it a valuable compound for further exploration .

Properties

CAS No.

127182-75-6

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

2-hydroxy-5-(1H-imidazol-5-ylmethyl)benzamide

InChI

InChI=1S/C11H11N3O2/c12-11(16)9-4-7(1-2-10(9)15)3-8-5-13-6-14-8/h1-2,4-6,15H,3H2,(H2,12,16)(H,13,14)

InChI Key

PCZBZLIVMVUXLV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC2=CN=CN2)C(=O)N)O

Origin of Product

United States

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